molecular formula C22H22O6 B2716864 (Z)-2-(3,4-dimethoxybenzylidene)-4-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl isobutyrate CAS No. 904502-12-1

(Z)-2-(3,4-dimethoxybenzylidene)-4-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl isobutyrate

Cat. No.: B2716864
CAS No.: 904502-12-1
M. Wt: 382.412
InChI Key: SMLLKJADRVKYME-GRSHGNNSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

This involves determining the 3D structure of the molecule, which can be done using techniques like X-ray crystallography , NMR spectroscopy, and computational chemistry methods.

Scientific Research Applications

Nitrogen Heterocycles Synthesis

A study by Barili et al. (1981) explored the synthesis of nitrogen heterocycles, starting with compounds containing 3,4-dimethoxybenzylidene groups. This work highlights the chemical transformations and rearrangements these compounds undergo, providing a route to alkaloid analogues in the isoquinoline series, which are significant in chemical and pharmaceutical research (Barili et al., 1981).

Synthesis of Sesamol Derivatives

Fukui et al. (1969) focused on synthesizing sesamol derivatives, emphasizing the dehydration and hydrogenation processes. This study underscores the importance of specific benzylidene moieties for synthesizing naturally-occurring compounds and their analogues, hinting at potential applications in material science and organic chemistry (Fukui et al., 1969).

Palladium-catalyzed Oxidative Aminocarbonylation

Gabriele et al. (2006) described a novel synthesis approach for dihydrobenzo[dioxine] and benzo[oxazine] derivatives through palladium-catalyzed oxidative aminocarbonylation. This process showcases the compound's utility in creating complex heterocycles, relevant in developing new materials and pharmaceuticals (Gabriele et al., 2006).

Antimicrobial and Cytotoxic Activities

Research by Ong et al. (1988) on dimethoxybenzylidene-2,5-dioxopiperazine derivatives highlighted their antimicrobial and potent cytotoxic activities. The study emphasizes the structural requirements for biological activity, suggesting potential research applications in bioactive compound development (Ong et al., 1988).

Properties

IUPAC Name

[(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-4-methyl-3-oxo-1-benzofuran-6-yl] 2-methylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O6/c1-12(2)22(24)27-15-8-13(3)20-18(11-15)28-19(21(20)23)10-14-6-7-16(25-4)17(9-14)26-5/h6-12H,1-5H3/b19-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMLLKJADRVKYME-GRSHGNNSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1C(=O)C(=CC3=CC(=C(C=C3)OC)OC)O2)OC(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC2=C1C(=O)/C(=C/C3=CC(=C(C=C3)OC)OC)/O2)OC(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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